molecular formula C23H20ClN3O3S B11429999 N-(4-chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide

N-(4-chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide

Cat. No.: B11429999
M. Wt: 453.9 g/mol
InChI Key: BRLSIJLKFHRCJJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide: is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a thiophene ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the imidazolidinone core.

    Addition of the Thiophene Ring: The thiophene ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its unique structure allows it to be a potential candidate for drug development, particularly in targeting specific biological pathways.

Medicine

    Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide
  • N-(4-methylphenyl)-2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide

Uniqueness

N-(4-chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2,5-dioxo-1-phenyl-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H20ClN3O3S/c24-16-8-10-17(11-9-16)25-21(28)15-20-22(29)27(18-5-2-1-3-6-18)23(30)26(20)13-12-19-7-4-14-31-19/h1-11,14,20H,12-13,15H2,(H,25,28)

InChI Key

BRLSIJLKFHRCJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(N(C2=O)CCC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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